

# physical and chemical properties of 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$

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## Compound of Interest

Compound Name: 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$

Cat. No.: B15557072

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An in-depth technical guide to the physical and chemical properties of 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$ , designed for researchers, scientists, and professionals in drug development.

## Introduction

4-Bromo-2-chlorophenol- $^{13}\text{C}_6$  is the isotopically labeled form of 4-bromo-2-chlorophenol, where the six carbon atoms of the benzene ring are replaced with the  $^{13}\text{C}$  isotope. This labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as a tracer in metabolic studies.[1] While extensive experimental data for the  $^{13}\text{C}_6$ -labeled compound is limited, its physical and chemical properties are virtually identical to its unlabeled counterpart, with the primary distinction being its molecular weight. This guide provides a comprehensive overview of the core properties of 4-bromo-2-chlorophenol, which can be used as a reliable reference for its  $^{13}\text{C}_6$  isotopologue.

4-Bromo-2-chlorophenol is a halogenated phenol that is recognized as a metabolite of the organophosphorus pesticide profenofos.[2][3] Its presence in environmental or food samples can indicate the use of this pesticide.[3]

## Chemical and Physical Properties

The properties of 4-Bromo-2-chlorophenol are well-documented and serve as a strong proxy for the  $^{13}\text{C}_6$ -labeled version.

Table 1: Physical and Chemical Properties of 4-Bromo-2-chlorophenol

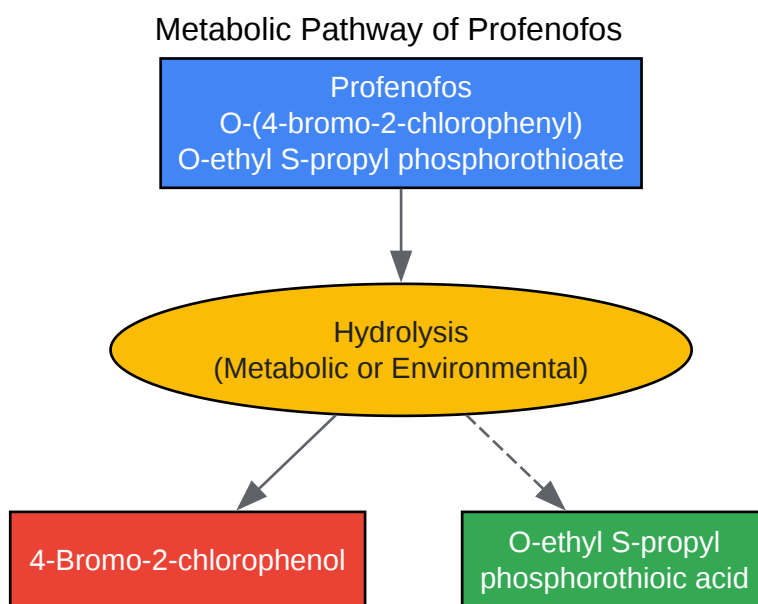
Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClO	[4][5][6][7][8][9]
Molecular Weight	207.45 g/mol	[4][5][6][7][8]
Appearance	White to off-white crystalline solid, powder, or fused mass. [2][4][9][10]	
Melting Point	47-49 °C[2][6], 47-51 °C[7]	
Boiling Point	232-235 °C (lit.)[2][6], 236.6 °C at 760 mmHg[10]	
pKa	7.92 ± 0.18 (Predicted)[6][10]	
Solubility	Practically insoluble in water; soluble in organic solvents like benzene, toluene, alcohol, chloroform, and ether.[6][10] [11]	
Density	1.617 - 1.788 g/cm <sup>3</sup>	[6][10]
Vapor Pressure	0.037 mmHg at 25°C	[6][10]
Flash Point	>112 °C[7], 96.9 °C[10]	
LogP	2.81 - 3.1	[8][10]
CAS Number	3964-56-5	[2][4][5][6][7][8][9]
InChI Key	VIBJPUXLAKVICD-UHFFFAOYSA-N	[4][5][7][8][9]

Table 2: Properties of 4-Bromo-2-chlorophenol-<sup>13</sup>C<sub>6</sub>

Property	Value	Source
Molecular Formula	$^{13}\text{C}_6\text{H}_4\text{BrClO}$	[1]
Molecular Weight	213.41 g/mol	[1]
Primary Use	Internal standard for quantitative analysis, tracer.[1]	

## Metabolic Relationship

4-Bromo-2-chlorophenol is a primary hydrolysis product of the insecticide profenofos. This relationship is crucial for the toxicological and environmental monitoring of profenofos usage.



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Metabolic formation of 4-Bromo-2-chlorophenol.

## Experimental Protocols

### Synthesis of 4-Bromo-2-chlorophenol

The synthesis of 4-bromo-2-chlorophenol is typically achieved through the electrophilic bromination of o-chlorophenol.<sup>[2][4][12][13]</sup> High regioselectivity for the para-position is desirable to minimize the formation of other isomers.

#### Methodology:

- **Reaction Setup:** o-Chlorophenol is dissolved in an appropriate inert solvent, such as chlorobenzene or acetonitrile.<sup>[2][13]</sup>
- **Catalyst Addition:** A catalyst is introduced to enhance the reaction rate and selectivity. Catalysts can include thiourea or a nano-positioned catalyst mixture of copper chloride, zinc chloride, and silver chloride.<sup>[2][12][14]</sup>
- **Bromination:** The reaction mixture is cooled (e.g., to 8-15°C), and bromine (Br<sub>2</sub>) is added dropwise while maintaining the temperature.<sup>[4][12]</sup>
- **Reaction Progression:** After the addition of bromine, the reaction is allowed to proceed at room temperature for a set period (e.g., 2 hours) to ensure completion.<sup>[4]</sup>
- **Work-up and Neutralization:** The reaction is quenched, often with an aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), to remove any unreacted bromine. The mixture is then neutralized.<sup>[2]</sup>
- **Extraction:** The product is extracted into an organic solvent, such as ethyl acetate. The organic phase is then washed sequentially with water and saturated brine.<sup>[2]</sup>
- **Purification:** The organic layer is dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure. The crude product can be further purified using chromatographic techniques, such as thin-layer or column chromatography, to yield high-purity 4-bromo-2-chlorophenol.<sup>[2]</sup>

## Analytical Methods

The identification and quantification of 4-bromo-2-chlorophenol are commonly performed using chromatographic techniques coupled with various detectors.

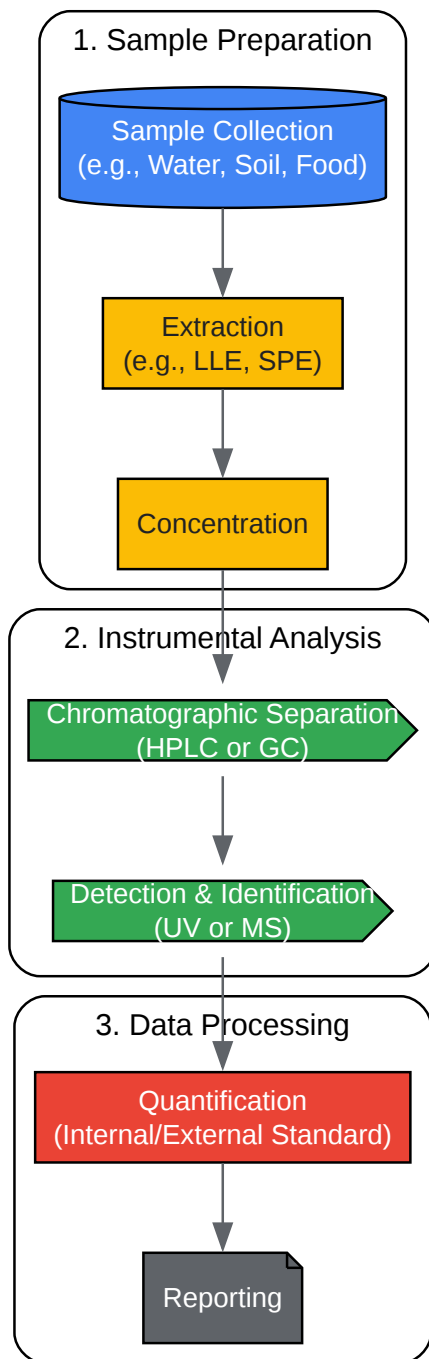
#### High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC is used for the quantitative analysis of 4-bromo-2-chlorophenol in various matrices.[\[12\]](#)
- Column: A reverse-phase column, such as a C18 (ODS) column, is typically employed.[\[12\]](#)  
[\[15\]](#)
- Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid (for MS compatibility), is used as the mobile phase.[\[15\]](#)
- Detection: A UV detector is commonly used for quantification.[\[12\]](#)

#### Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC-MS is a powerful tool for the definitive identification and quantification of 4-bromo-2-chlorophenol, especially at trace levels.[\[3\]](#)
- Column: A non-polar or semi-polar capillary column (e.g., SLB-5ms) is suitable for separating the analyte from the sample matrix.[\[16\]](#)
- Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for the confirmation of the compound's identity based on its mass spectrum and retention time.

## General Analytical Workflow for 4-Bromo-2-chlorophenol



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Workflow for the analysis of 4-Bromo-2-chlorophenol.

## Conclusion

4-Bromo-2-chlorophenol- $^{13}\text{C}_6$  is a critical analytical standard for the accurate quantification of its unlabeled analogue, a compound of interest in environmental science and food safety due to its link to the pesticide profenofos. The physical and chemical data presented for 4-bromo-2-chlorophenol provide a robust foundation for researchers working with its isotopically labeled form. The established protocols for synthesis and analysis further enable its effective use in demanding research and development applications.

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